Cas no 34701-53-6 (Incensole Acetate)

Incensole Acetate structure
Incensole Acetate structure
Nome del prodotto:Incensole Acetate
Numero CAS:34701-53-6
MF:C22H36O3
MW:348.5194
CID:1123978
PubChem ID:73755086

Incensole Acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Incensole acetate
    • (1R,2S,5E,9E,12S)-rel-1,5,9-Trimethyl-12-(1-methylethyl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol 2-acetate
    • rel-(1R,2S,5E,9E,12S)-12-isopropyl-1,5,9-trimethyl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl acetate
    • Acetyl incensole
    • CID 102004668
    • Incensol acetate
    • GTPL4220
    • CID 73755086
    • 34701-53-6
    • 1,5,9-trimethyl-12-(propan-2-yl)-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl acetate
    • FT-0775621
    • (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
    • [(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate
    • CCG-268019
    • MS-25381
    • CHEMBL3979367
    • DTXSID20901308
    • BDBM50197958
    • AKOS040760463
    • s9033
    • CS-0032104
    • HY-N4098
    • Incensole Acetate
    • Inchi: 1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3
    • Chiave InChI: HVBACKJYWZTKCA-UHFFFAOYSA-N
    • Sorrisi: O1C2(C([H])([H])[H])C([H])(C([H])([H])C([H])([H])C(C([H])([H])[H])=C([H])C([H])([H])C([H])([H])C(C([H])([H])[H])=C([H])C([H])([H])C1(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C2([H])[H])OC(C([H])([H])[H])=O

Proprietà calcolate

  • Massa esatta: 348.266445g/mol
  • Carica superficiale: 0
  • XLogP3: 4.7
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 348.266445g/mol
  • Massa monoisotopica: 348.266445g/mol
  • Superficie polare topologica: 35.5Ų
  • Conta atomi pesanti: 25
  • Complessità: 546
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 2
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 348.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 0.99±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,013 g/l) (25°C),
  • PSA: 35.53000
  • LogP: 5.73870

Incensole Acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
LKT Labs
I524088-1 mg
Incensol Acetate
34701-53-6 ≥98%
1mg
$109.00 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1764-1 mg
Incensole acetate
34701-53-6
1mg
¥1590.00 2022-04-26
TRC
I499720-25mg
Insencol Acetate
34701-53-6
25mg
$374.00 2023-05-18
TRC
I499720-5mg
Insencol Acetate
34701-53-6
5mg
$92.00 2023-05-18
S e l l e c k ZHONG GUO
S9033-1mg
Incensole acetate
34701-53-6 99.85%
1mg
¥1613.64 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83861-10MG
Incensole acetate
34701-53-6
10mg
¥6104.1 2024-12-23
MedChemExpress
HY-N4098-10mg
Incensole Acetate
34701-53-6 99.08%
10mg
¥1600 2024-07-21
ChemFaces
CFN93207-20mg
Incensole acetate
34701-53-6 >=98%
20mg
$318 2023-09-19
ChemScence
CS-0032104-5mg
Incensole Acetate
34701-53-6 99.08%
5mg
$134.0 2022-04-27
LKT Labs
I524088-10 mg
Incensol Acetate
34701-53-6 ≥98%
10mg
$545.10 2023-07-11
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:34701-53-6)Incensole Acetate
A1202748
Purezza:99%/99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg/250mg
Prezzo ($):155.0/187.0/328.0/493.0/986.0